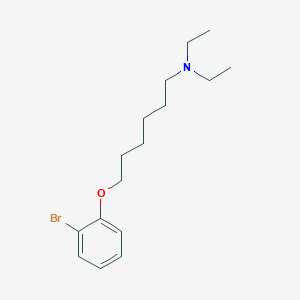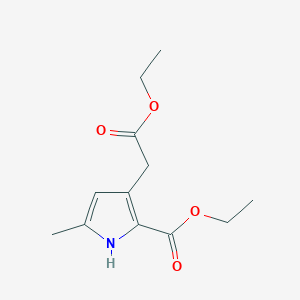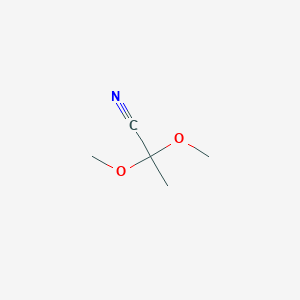
2,2-Diméthoxypropanenitrile
Vue d'ensemble
Description
2,2-Dimethoxypropanenitrile is an organic compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13000 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxypropanenitrile consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 115.06300 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethoxypropanenitrile are not fully available. The compound is known to be a liquid . The storage temperatureApplications De Recherche Scientifique
Synthèse chimique
“2,2-Diméthoxypropanenitrile” est un composé chimique dont le numéro CAS est : 53981-66-1 . Il est utilisé dans divers procédés de synthèse chimique en raison de sa structure et de ses propriétés uniques .
Agents antifongiques
L’une des applications significatives du “this compound” est la conception et la synthèse de nouveaux dérivés de 2,2-diméthyl-2H-chromène comme agents antifongiques potentiels . Ces dérivés ont montré une puissance antifongique prometteuse contre plusieurs souches de champignons phytopathogènes .
Fongicides botaniques
La recherche sur les dérivés de 2,2-diméthyl-2H-chromène fournit une base théorique pour l’application future de ces composés en tant que fongicides botaniques en agriculture . Cela pourrait conduire au développement de nouveaux fongicides respectueux de l’environnement .
Activités antioxydantes
“this compound” peut également être utilisé dans la synthèse de nouveaux composés benzamides, qui ont montré des activités antioxydantes . Ces composés sont synthétisés à partir de l’acide 2,3-diméthoxybenzoïque ou de l’acide 3-acétoxy-2-méthylbenzoïque et de dérivés d’amines .
Activités antibactériennes
En plus de leurs activités antioxydantes, les composés benzamides synthétisés à l’aide de “this compound” ont également démontré des activités antibactériennes . Cela fait d’eux des candidats potentiels pour le développement de nouveaux agents antibactériens .
Faible cytotoxicité
Les dérivés de 2,2-diméthyl-2H-chromène synthétisés à l’aide de “this compound” ont montré une faible cytotoxicité pour la cellule PC12 . Cela indique leur potentiel d’utilisation sûre dans diverses applications .
Mécanisme D'action
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, it is more likely to be involved in chemical reactions rather than biological pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many chemical compounds, its stability could be influenced by factors such as temperature, ph, and exposure to light or oxygen .
Propriétés
IUPAC Name |
2,2-dimethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMOWYMYIABBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508258 | |
| Record name | 2,2-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-66-1 | |
| Record name | 2,2-Dimethoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


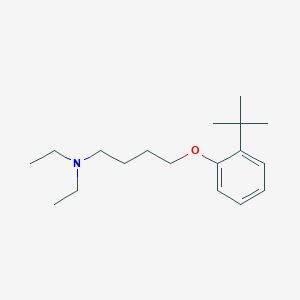
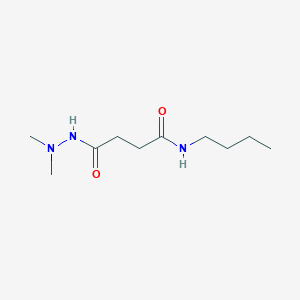
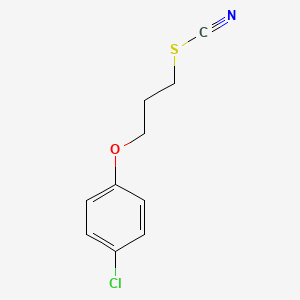
![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)
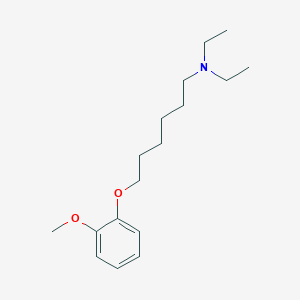

![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)

![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)



